4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is an organic compound that features a piperidine ring, a methoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-pyrimidinyl)piperazine dihydrochloride with succinic anhydride in the presence of triethylamine. The reaction is typically carried out in chloroform under reflux conditions for about 10 minutes, followed by cooling and overnight standing at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid: This compound has a similar structure but features a pyrimidinyl group instead of a methoxy group.
4-Ethoxy-4-oxo-2-(piperidin-1-yl)butanoic acid: This compound has an ethoxy group instead of a methoxy group.
Uniqueness
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, also referred to as 4-Oxo-4-piperidin-1-ylbutanoic acid, is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol. The compound features a methoxy group at the 4-position of the butanoic acid chain, contributing to its chemical reactivity and biological profile. Its structure includes a piperidine ring, which is known for its interactions with neurotransmitter systems, suggesting potential pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The compound has been studied for its effects on various biological pathways, including:
- Enzyme Inhibition : Initial findings suggest that the compound may bind to specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.
- Neurotransmitter Interaction : Given the presence of the piperidine ring, there are indications that this compound may engage with neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities at low concentrations, indicating potent bioactivity. For instance, it was shown to inhibit certain pathways involved in cellular metabolism and signaling .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications affect the biological activity of similar compounds. This includes examining analogs that share structural characteristics with 4-Methoxy compounds to identify key functional groups responsible for enhanced activity .
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound possesses unique properties due to its methoxy substitution, which enhances its reactivity compared to other piperidine derivatives.
Data Table: Comparative Biological Activity
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | N/A | Significant enzyme inhibition; potential neurotransmitter interaction |
4-Oxo-4-(1-piperidinyl)butanoic acid | 4672-17-7 | Moderate enzyme inhibition; less potent than the methoxy derivative |
6-(4-Carbamoyl-piperidine)-3-enecarboxylic acid | N/A | Anticancer activity; different mechanism of action |
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11/h8H,2-7H2,1H3,(H,13,14) |
InChI Key |
OKDRCPVZRUMGNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.